2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1251584-48-1
VCID: VC7050370
InChI: InChI=1S/C18H19FN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F
Molecular Formula: C18H19FN4O3S
Molecular Weight: 390.43

2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS No.: 1251584-48-1

Cat. No.: VC7050370

Molecular Formula: C18H19FN4O3S

Molecular Weight: 390.43

* For research use only. Not for human or veterinary use.

2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251584-48-1

Specification

CAS No. 1251584-48-1
Molecular Formula C18H19FN4O3S
Molecular Weight 390.43
IUPAC Name 2-[(3-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C18H19FN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2
Standard InChI Key ORQZRRLDTCOQIM-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolopyridine scaffold fused at the 4,3-a position, with a piperidine-1-sulfonyl group at the 8-position and a 3-fluorophenylmethyl substituent at the 2-position. The fluorine atom at the meta position of the phenyl ring introduces electronegativity and steric effects distinct from para-substituted analogs.

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC₁₈H₁₉FN₄O₃S
Molecular Weight390.43 g/mol
IUPAC Name2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-triazolo[4,3-a]pyridin-3-one
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F
SolubilityModerate in polar organic solvents

The presence of the sulfonamide group enhances hydrogen-bonding capacity, while the fluorine atom increases lipophilicity compared to non-fluorinated analogs.

Synthesis and Optimization

Synthetic Pathways

The synthesis of triazolopyridine derivatives typically involves multi-step protocols:

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Sulfonylation: Reaction with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety.

  • Alkylation: Attachment of the 3-fluorophenylmethyl group via nucleophilic substitution using 3-fluorobenzyl bromide.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, EtOH, reflux65–70
SulfonylationPiperidine-1-sulfonyl chloride, DCM, 0°C80–85
Alkylation3-Fluorobenzyl bromide, K₂CO₃, DMF75–80

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Characterization relies on:

  • NMR Spectroscopy: Distinct signals for the fluorophenyl (δ 7.2–7.4 ppm) and piperidine protons (δ 1.4–3.1 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 390.43 (M+H⁺).

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution Position

Table 3: Substituent Effects on Bioactivity

Substituent PositionLogPSolubility (mg/mL)Antimalarial IC₅₀ (µM)
3-Fluorophenyl2.80.45Predicted: 1.8
4-Fluorophenyl2.60.522.1
3-Bromophenyl3.20.321.5

The meta-fluoro substitution balances lipophilicity and electronic effects, potentially optimizing target engagement compared to para-fluoro or bromo analogs.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • In Vitro Screening: Evaluate inhibitory activity against malaria parasites and cancer cell lines.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

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